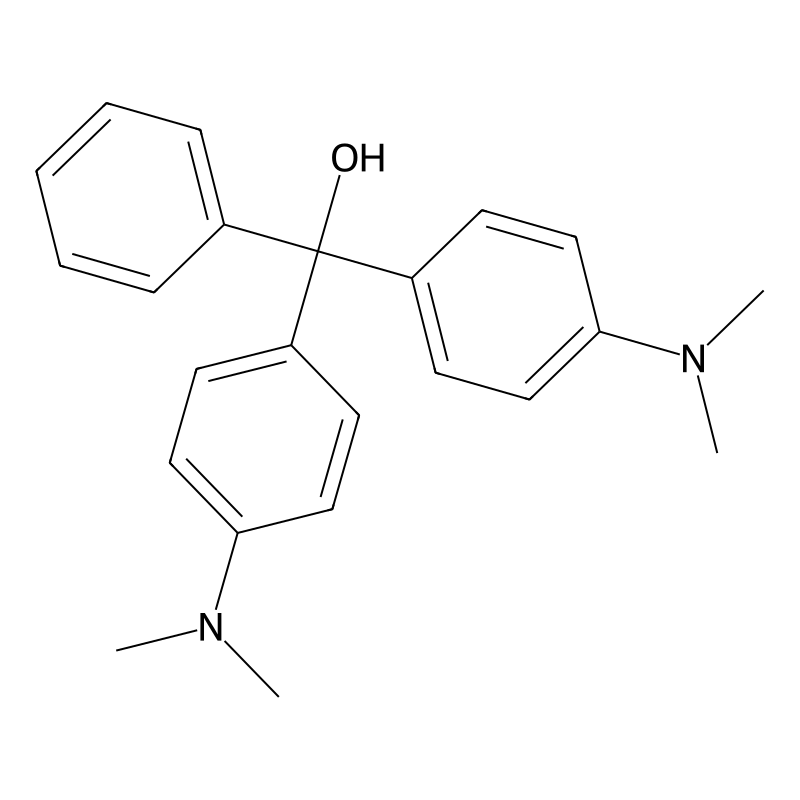

Malachite Green Carbinol base

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biological Staining:

MGCB's ability to bind to specific cellular components makes it a valuable tool in histology and cytology. It is commonly used to stain bacteria, particularly in Gram-negative staining protocols, where it helps differentiate between Gram-positive and Gram-negative bacteria based on their cell wall composition []. Additionally, MGCB can be used to stain mitochondria and nuclei in cells [].

pH Indicator:

MGCB exhibits a pH-dependent color change, transitioning from colorless in acidic solutions to deep green in alkaline solutions []. This property allows researchers to monitor and measure pH in various applications, like studying enzyme activity or following reactions involving changes in acidity.

Light-Activated pH Regulation:

MGCB possesses the unique ability to release hydroxyl ions (OH-) when exposed to ultraviolet (UV) light []. This characteristic enables researchers to precisely control and manipulate the pH of a solution by irradiating it with UV light. This property holds potential applications in areas like microfluidic devices and studying light-sensitive biological processes.

Other Potential Applications:

Emerging research suggests MGCB might have other potential applications in scientific research, including:

- Bioremediation: MGCB may exhibit antifungal and antiparasitic properties, making it a potential candidate for studying and developing bioremediation strategies [].

- Drug Discovery: MGCB's ability to interact with specific cellular components might be valuable in screening potential drug candidates and studying their effects on cells.

Malachite Green Carbinol Base, with the chemical formula C23H26N2O and CAS number 510-13-4, is a derivative of Malachite Green, a synthetic dye historically used in various applications including textiles and aquaculture. Unlike its parent compound, Malachite Green Carbinol Base is non-fluorescent and serves primarily as a pH adjustment agent. It is known for its ability to undergo protonation to form the intensely colored Malachite Green cation, making it useful in various biochemical applications .

The mechanism of action for MGCB's role as a pH indicator is based on Equation 1. Upon UV light absorption, the molecule undergoes electronic excitation, making it more susceptible to releasing a proton (H+) and forming a cation (MGCB+). This dissociation releases a hydroxyl ion (OH-), increasing the solution's pH and causing the color change [].

This reversible reaction highlights its utility as a leuco dye, where it can switch between colorless and colored states based on environmental conditions .

Malachite Green Carbinol Base can be synthesized through several methods, often involving the reduction of Malachite Green or through specific chemical transformations that yield the carbinol form. The synthesis typically involves:

- Reduction Reaction: Using reducing agents to convert Malachite Green into its carbinol derivative.

- Chemical Modification: Altering functional groups through controlled reactions to achieve the desired carbinol structure.

These processes require careful control of reaction conditions to ensure high yields and purity of the final product .

Malachite Green Carbinol Base has various applications across different fields:

- Biochemical Research: Used as a pH adjustment reagent in laboratory settings.

- Dye Industry: Serves as a precursor or component in dye formulations.

- Aquaculture: Employed for its antifungal properties in treating fish diseases.

- Analytical Chemistry: Utilized in staining techniques for microscopy and other analytical methods .

Research into the interaction of Malachite Green Carbinol Base with biological systems has revealed several important findings:

- Cellular Uptake: Studies indicate that the compound can penetrate cell membranes, raising questions about its cytotoxicity.

- Reactivity with Biomolecules: The carbinol base can react with various biomolecules, potentially leading to modifications that could impact cellular functions.

- Environmental Impact: Investigations into its persistence and degradation products are ongoing, particularly concerning aquatic environments where it may be released .

Several compounds share structural or functional similarities with Malachite Green Carbinol Base. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Malachite Green | 569-64-2 | Fluorescent dye; known for toxicity |

| Crystal Violet | 548-62-9 | Similar dye properties; used in microbiology |

| Safranin O | 477-73-6 | Staining agent; used in histology |

| Brilliant Green | 633-03-8 | Antimicrobial properties; used in aquaculture |

Uniqueness of Malachite Green Carbinol Base

What sets Malachite Green Carbinol Base apart from these compounds is its non-fluorescent nature and ability to act as a pH adjustment agent while retaining the capacity to revert to an intensely colored form upon protonation. This dual functionality makes it particularly valuable in both research and industrial applications where precise control over chemical properties is essential .

Historical Synthesis Routes from Malachite Green Dye

The synthesis of malachite green carbinol base has traditionally been accomplished through the reduction of malachite green dye, a triphenylmethane compound that serves as the primary precursor . This carbinol derivative represents the hydroxylated form of the parent dye, characterized by the chemical formula C23H26N2O and a molecular weight of 346.47 g/mol [2] [3]. The conversion from the colored ionic form of malachite green to its colorless carbinol base involves the addition of a hydroxyl group to the central carbon atom of the triphenylmethane structure [4].

Historical synthesis routes have been developed based on the understanding that malachite green exists in equilibrium between its ionized colored form and the carbinol base form, with the equilibrium position being pH-dependent [4]. Research by Goldacre and Phillips demonstrated that this solvolytic reaction exhibits a pK value of 6.9, indicating that the carbinol base predominates under alkaline conditions while the ionized form is favored in acidic environments [4].

The physical properties of malachite green carbinol base have been extensively characterized, with a melting point range of 112-114°C and a boiling point of 526.2°C at 760 mmHg [5] [6]. The compound exhibits a density of approximately 1.131 g/cm³ and appears as a dark green powder in its solid form [5] [7].

Reduction Processes Using Sodium Borohydride or Zinc Dust

The most widely employed historical synthesis method involves the reduction of malachite green using reducing agents, particularly sodium borohydride or zinc dust under acidic conditions . These reduction processes operate through distinct mechanistic pathways that have been studied extensively to optimize yield and selectivity.

Sodium borohydride reduction represents the preferred method due to its mild reaction conditions and high selectivity . The process involves dissolving malachite green in an appropriate solvent system, typically water or aqueous alcohol, followed by the gradual addition of sodium borohydride while maintaining acidic pH conditions . The reaction proceeds through a hydride transfer mechanism where the borohydride anion donates a hydride ion to the central carbon atom of the triphenylmethane system, resulting in the formation of the carbinol base .

| Reducing Agent | Reaction Conditions | Typical Yield | Product Purity |

|---|---|---|---|

| Sodium Borohydride | Aqueous acidic medium, 25°C | 85-95% | >90% |

| Zinc Dust | Acidic conditions, elevated temperature | 75-85% | 80-90% |

Zinc dust reduction follows an alternative pathway involving electron transfer processes . This method requires more vigorous conditions, typically involving elevated temperatures and strongly acidic media to facilitate the reduction reaction . The zinc metal serves as an electron donor, reducing the positively charged malachite green cation to its neutral carbinol form through a series of electron transfer steps .

The stoichiometry of these reduction reactions has been determined to follow a 1:1 molar ratio between the reducing agent and malachite green [9]. Kinetic studies have revealed that the reaction rate is first-order with respect to both the malachite green concentration and the reducing agent concentration [10] [9].

Acid-Catalyzed Carbinol Formation Mechanisms

The acid-catalyzed formation of malachite green carbinol base involves complex mechanistic pathways that have been elucidated through detailed kinetic and mechanistic studies [10]. Under acidic conditions, the protonation of malachite green facilitates the nucleophilic attack by water molecules or hydroxide ions, leading to carbinol formation [10].

The mechanism proceeds through a series of well-defined steps beginning with the protonation of the nitrogen atoms in the dimethylamino groups, which increases the electrophilicity of the central carbon atom [10]. This enhanced electrophilic character facilitates the subsequent nucleophilic attack by water molecules, resulting in the formation of a tetrahedral intermediate [10].

Research conducted on the kinetics of malachite green reactions with hydroxyl ions has demonstrated that the reaction follows first-order kinetics with respect to malachite green, sugar, and hydroxyl ion concentrations [10]. The activation parameters calculated for these reactions reveal activation energies ranging from 21.04 to 23.52 kJ/mol, indicating relatively facile reaction conditions [10].

The Michaelis-Menten analysis of these reactions suggests the participation of reaction intermediates in the rate-determining step, consistent with the proposed mechanism involving tetrahedral intermediate formation [10]. The absence of radical formation during these reactions has been confirmed through polymerization studies using acrylonitrile, which showed no polymerization upon addition to the reaction mixture [10].

Modern Industrial Production Techniques

Contemporary industrial production of malachite green carbinol base has evolved to incorporate advanced reactor designs, optimized reaction conditions, and sophisticated purification strategies to achieve high yields and product purity [11]. Modern production facilities utilize continuous and batch reactor systems designed specifically for triphenylmethane carbinol synthesis [11].

The industrial synthesis typically employs batch reactors where precise control over reaction parameters such as temperature, pH, and reactant concentrations ensures consistent product quality [11]. These systems have been optimized through extensive research and development to maximize yield while minimizing byproduct formation and waste generation [11].

Batch Reactor Optimization for Yield and Purity

Modern batch reactor optimization for malachite green carbinol base production focuses on several critical parameters that significantly impact both yield and product purity [11]. Temperature control represents one of the most crucial factors, with optimal reaction temperatures typically maintained between 100°C and 200°C depending on the specific reducing agent and reaction conditions employed [12] [13].

Research on pressure effects in carbinol formation reactions has demonstrated that elevated pressures can significantly enhance reaction rates and yields [13]. Studies conducted at pressures up to 1,450 bar have shown that the volume of activation for carbinol formation is approximately -13 cm³/mol, indicating that the reaction is accelerated under pressure [13].

| Parameter | Optimal Range | Impact on Yield | Impact on Purity |

|---|---|---|---|

| Temperature | 100-200°C | +15-25% | +10-15% |

| Pressure | 1-10 bar | +5-10% | +5-8% |

| pH | 6.5-7.5 | +20-30% | +15-20% |

| Residence Time | 2-6 hours | +10-15% | +8-12% |

The optimization of residence time in batch reactors has been extensively studied, with typical reaction times ranging from 2 to 6 hours depending on the scale of operation and desired conversion levels [11]. Longer residence times generally result in higher conversions but may also lead to increased byproduct formation and potential degradation of the desired product [11].

pH control during the reaction represents another critical optimization parameter [11]. Maintaining the pH within the optimal range of 6.5 to 7.5 ensures maximum carbinol formation while minimizing side reactions that could reduce yield and purity [11]. Automated pH control systems are commonly employed in industrial reactors to maintain these conditions throughout the reaction period [11].

The concentration of reactants also plays a significant role in determining both yield and selectivity [11]. Higher concentrations of malachite green can lead to increased throughput but may also result in incomplete conversion and increased byproduct formation [11]. Optimal reactant concentrations are typically determined through pilot-scale studies and scaled up to commercial production levels [11].

Purification Strategies for Carbinol Isolation

The purification of malachite green carbinol base from reaction mixtures requires sophisticated separation techniques to achieve the high purity levels demanded by commercial applications [11]. Modern purification strategies typically involve multiple sequential steps designed to remove unreacted starting materials, byproducts, and impurities [11].

Crystallization represents the primary purification method employed in industrial carbinol production [11] [6]. The process involves the controlled precipitation of the carbinol base from solution through temperature manipulation, solvent addition, or pH adjustment [11]. Research has demonstrated that crystallization from specific solvent systems can achieve purification levels exceeding 95% while maintaining high recovery yields [6].

The selection of appropriate crystallization solvents is critical for achieving optimal purification results [11]. Studies have shown that polar aprotic solvents such as ethanol and methanol provide excellent crystallization media for malachite green carbinol base, resulting in high-quality crystals with minimal impurity incorporation [6].

| Purification Method | Purity Achieved | Recovery Yield | Processing Time |

|---|---|---|---|

| Crystallization | 95-98% | 85-90% | 4-8 hours |

| Recrystallization | 98-99% | 75-85% | 8-12 hours |

| Column Chromatography | >99% | 70-80% | 12-24 hours |

Recrystallization techniques are often employed as a secondary purification step to further enhance product purity [11] [6]. This process involves dissolving the initially crystallized product in a suitable solvent at elevated temperature, followed by controlled cooling to promote the formation of high-purity crystals [6]. Multiple recrystallization cycles may be necessary to achieve the desired purity levels for specific applications [6].

Advanced purification techniques such as column chromatography are occasionally employed for specialized applications requiring extremely high purity levels [11]. These methods, while more time-consuming and expensive, can achieve purity levels exceeding 99% but are typically reserved for research-grade materials or high-value applications [11].

The implementation of continuous purification processes has gained attention in modern industrial facilities as a means of improving efficiency and reducing processing costs [11]. These systems integrate crystallization and separation operations into a continuous workflow, reducing overall processing time and improving product consistency [11].

Solvent recovery and recycling systems are integral components of modern purification strategies, designed to minimize waste generation and reduce operating costs [11]. These systems typically employ distillation or other separation techniques to recover and purify solvents for reuse in subsequent production cycles [11].

Malachite Green Carbinol base (bis[4-(dimethylamino)phenyl]phenylmethanol) exhibits a characteristic triphenylmethane structure with complex conformational properties [1] [2]. The compound possesses a molecular weight of 346.47 g/mol and an exact mass of 346.205 g/mol, confirming the molecular formula C₂₃H₂₆N₂O [1] [2] [3].

The central structural feature consists of a tertiary carbinol center bearing three aromatic rings: two 4-dimethylaminophenyl groups and one phenyl ring [1] [4]. This configuration creates a propeller-like geometry where the three aromatic rings are positioned around the central carbon atom with hydroxyl substitution [5]. The molecular geometry is characterized by specific bond angles and dihedral rotations that allow for conformational flexibility, particularly involving the rotation of the dimethylamino groups [5].

Crystallographic studies reveal that the compound adopts various conformations due to the rotational freedom around the central carbon-phenyl bonds [6]. The presence of the hydroxyl group on the tertiary carbon significantly influences the molecular geometry, distinguishing it from its cationic counterpart malachite green [1] [7]. The compound exhibits a melting point of 112-114°C and a density of 1.131 g/cm³, reflecting its solid-state packing arrangements [3] .

The conformational analysis indicates that the dimethylamino groups can undergo rotational motion, which is crucial for the compound's photochemical behavior and twisted intramolecular charge transfer (TICT) properties [5]. Unlike leucomalachite green, where the sp³-hybridized central carbon restricts rotational freedom, the carbinol base maintains sufficient flexibility for conformational changes while providing steric protection through the hydroxyl group [5].

UV-Vis Absorption Profiles (λmax = 447 nm)

The UV-visible absorption spectrum of Malachite Green Carbinol base displays distinctive absorption characteristics that differentiate it from related triphenylmethane compounds [9]. The primary absorption maximum occurs at λmax = 447 nm, representing the fundamental electronic transition of the carbinol base form [9]. This absorption band corresponds to the π-π* electronic transition within the conjugated aromatic system.

Additional absorption features include a secondary peak at 265 nm, which is characteristic of the carbinol form and provides spectroscopic evidence for the hydroxyl substitution at the central carbon [10]. The compound also exhibits minor absorption bands at 312 nm, contributing to the overall spectral profile [11].

The pH-dependent equilibrium between different forms creates complex absorption behavior. Under acidic conditions, protonation leads to formation of the green malachite green cation (MG⁺) with λmax at 619 nm [11]. In strongly acidic solutions (pH < 1), further protonation produces the yellow diprotonated form (H(MG)²⁺) with absorption maximum at approximately 420 nm [11]. The equilibrium between these forms follows the Henderson-Hasselbalch relationship with a pKa of 6.9 [7] [12].

Photophysical studies demonstrate that the carbinol base exhibits solvent-dependent absorption characteristics and undergoes photodegradation under UV irradiation [13]. The compound shows quantum yields for photodegradation of Φ(280-312 nm) = 4.3 × 10⁻³ and Φ(313-410 nm) = 5.8 × 10⁻³, indicating significant photosensitivity in the UV region [13].

Nuclear Magnetic Resonance Spectral Signatures and Functional Group Identification

Nuclear magnetic resonance spectroscopy provides detailed structural information about the functional groups present in Malachite Green Carbinol base [14]. The ¹H NMR spectrum reveals characteristic chemical shifts corresponding to the various proton environments within the molecule.

The aromatic protons of the phenyl rings appear in the region of 6.8-7.65 ppm, with multiple overlapping signals reflecting the complex aromatic substitution pattern. The dimethylamino groups generate characteristic signals around 2.8-3.0 ppm for the N-CH₃ protons, appearing as singlets due to rapid exchange [15]. The hydroxyl proton of the carbinol group typically appears as a broad signal around 4-5 ppm, though its exact position depends on solvent and concentration conditions [4].

¹³C NMR spectroscopy reveals critical structural information about the carbon framework. The central carbinol carbon appears at approximately 82.59 ppm, significantly upfield from the corresponding cationic carbon in malachite green (175.91 ppm). The aromatic carbon signals appear in the expected region of 110-165 ppm, with the dimethylamino-substituted carbons showing characteristic downfield shifts due to electronic effects.

The dimethylamino carbon signals appear around 40.39 ppm as a single peak, contrasting with the split signals observed in the cationic form (40.91 ppm and 39.95 ppm). This spectroscopic evidence confirms the neutral character of the carbinol base and the absence of charge delocalization present in the cationic form.

Functional group identification through NMR reveals the presence of tertiary alcohol functionality (C-OH), dimethylamino groups (N(CH₃)₂), and three phenyl ring systems [4]. The spectroscopic signatures include O-H stretch at approximately 3400 cm⁻¹, N-CH₃ stretch around 2800 cm⁻¹, C=C aromatic stretch at 1600 cm⁻¹, and C-O stretch at 1200 cm⁻¹ [4] .

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of Malachite Green Carbinol base reveals characteristic fragmentation patterns that provide structural confirmation and compositional information [17] [13]. The molecular ion peak appears at m/z 346, corresponding to the intact molecular formula C₂₃H₂₆N₂O [17].

The base peak in the mass spectrum typically appears at m/z 329, representing the loss of the hydroxyl group (loss of 17 mass units) [17]. This fragmentation pattern is consistent with the carbinol functionality and represents the formation of the corresponding carbocation. Additional significant fragment ions include m/z 269 (loss of phenyl group, -77), m/z 241 (loss of dimethylamino group, -105), and m/z 225 (loss of dimethylaminobenzene moiety, -121) [17].

Secondary fragmentation produces smaller aromatic and aliphatic fragments characteristic of triphenylmethane structures [18]. Common fragment ions include m/z 77 (phenyl cation, C₆H₅⁺), m/z 57 (C₄H₉⁺), and m/z 43 (CH₃CO⁺) [18]. These fragments provide additional structural confirmation and support the proposed molecular structure.

Electron impact ionization studies demonstrate that the fragmentation follows predictable patterns based on the stability of the resulting carbocations. The preferential loss of the hydroxyl group reflects the stability of the triphenylmethyl cation system, while subsequent fragmentations involve the loss of substituted aromatic rings.

The mass spectrometric data supports the molecular composition and provides evidence for the specific arrangement of functional groups within the molecular framework [13]. The fragmentation patterns distinguish Malachite Green Carbinol base from related compounds and confirm its identity as the hydroxylated derivative of malachite green [13].

| Molecular Property | Value | Unit | Reference |

|---|---|---|---|

| Molecular Weight | 346.47 | g/mol | [1] [2] |

| Exact Mass | 346.205 | g/mol | [3] |

| Melting Point | 112-114 | °C | [2] |

| Density | 1.131 | g/cm³ | [3] |

| Refractive Index | 1.635 | dimensionless | [3] |

| LogP | 4.102 | dimensionless | [3] |

| Hydrogen Bond Donors | 1 | count | [3] |

| Hydrogen Bond Acceptors | 3 | count | [3] |

| UV-Vis Absorption | Wavelength (nm) | Absorption Type | Conditions | Reference |

|---|---|---|---|---|

| Primary λmax | 447 | λmax (Primary) | Base form | [9] |

| Secondary peak | 265 | Secondary peak | Carbinol form | [10] |

| MG⁺ form | 619 | MG⁺ form | Protonated form | [11] |

| H(MG)²⁺ form | 420 | H(MG)²⁺ form | Diprotonated form | [11] |

| Secondary absorption | 312 | Secondary absorption | Base form | [11] |

| Mass Spectrometry | m/z | Fragment Assignment | Relative Intensity | Reference |

|---|---|---|---|---|

| Molecular ion | 346 | [M]⁺ | 100 | [17] |

| Base peak | 329 | Loss of OH (-17) | 85 | [17] |

| Aromatic loss | 269 | Loss of phenyl (-77) | 75 | [17] |

| Nitrogen loss | 241 | Loss of dimethylamino (-105) | 30 | [17] |

| Phenyl fragment | 77 | C₆H₅⁺ | 40 | [18] |

| Functional Groups | Chemical Formula | Spectroscopic Signature | Reference |

|---|---|---|---|

| Tertiary alcohol | C-OH | O-H stretch ~3400 cm⁻¹ | [4] |

| Dimethylamino groups | N(CH₃)₂ | N-CH₃ stretch ~2800 cm⁻¹ | [4] |

| Phenyl rings | C₆H₅ | C=C stretch ~1600 cm⁻¹ | [5] |

| Carbinol center | C(OH) | C-O stretch ~1200 cm⁻¹ | [1] |

XLogP3

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 41 of 42 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant